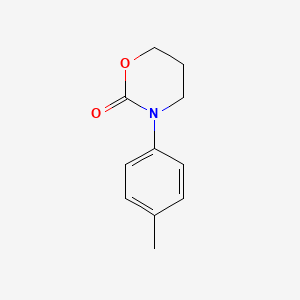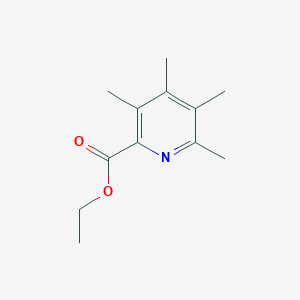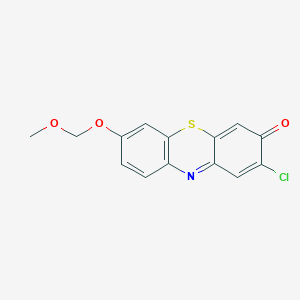![molecular formula C17H14BrFN2O2S2 B14578586 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 61383-90-2](/img/structure/B14578586.png)
4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, fluorine, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: This compound is a simpler aryl halide that can be used as a precursor in organic synthesis.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound is used as an intermediate in the synthesis of pharmaceuticals.
1-Bromo-4-(trifluoromethyl)benzene: This compound is used in various chemical reactions and has similar functional groups.
Uniqueness
What sets 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide apart is its combination of functional groups, which provides unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole and sulfonamide groups, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
61383-90-2 |
|---|---|
Molecular Formula |
C17H14BrFN2O2S2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14BrFN2O2S2/c1-2-15-16(11-3-7-13(19)8-4-11)20-17(24-15)21-25(22,23)14-9-5-12(18)6-10-14/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
UDVUGNPFVQZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
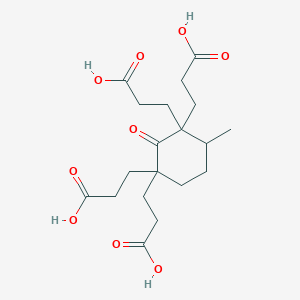
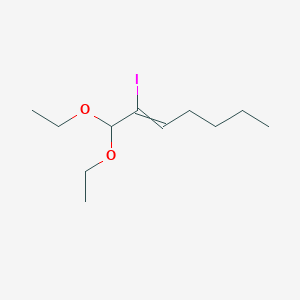
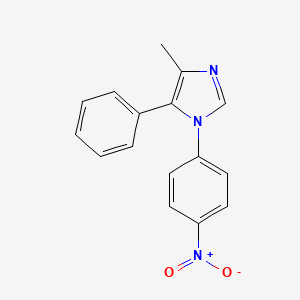
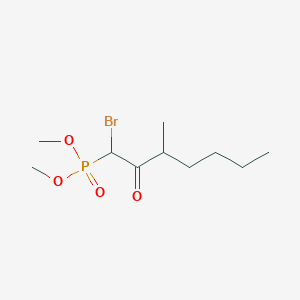
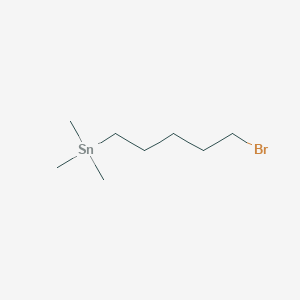
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
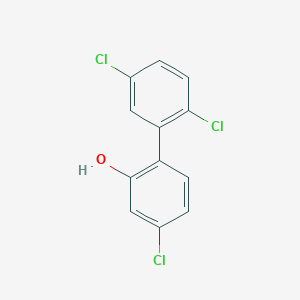
![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14578569.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
